molecular formula C10H18N2O B1445076 N-cyclobutylpiperidine-3-carboxamide CAS No. 1249648-06-3

N-cyclobutylpiperidine-3-carboxamide

Cat. No.: B1445076
CAS No.: 1249648-06-3
M. Wt: 182.26 g/mol
InChI Key: MQSDLICZUDBZOJ-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry .

Properties

IUPAC Name

N-cyclobutylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h8-9,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSDLICZUDBZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylpiperidine-3-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through both catalytic and non-catalytic methods . One common approach is the direct amidation of carboxylic acids with amines, which can be facilitated by various coupling agents and catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclobutylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential effects on biological systems, particularly its role as an enzyme inhibitor.

    Medicine: As an analog of vigabatrin, it is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy.

    Industry: It is used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-cyclobutylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can affect various biochemical processes. For example, it may inhibit the activity of gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain and resulting in anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclobutylpiperidine-3-carboxamide include other piperidine derivatives and carboxamides, such as:

    Vigabatrin: A known anticonvulsant drug used to treat epilepsy.

    N-sulfonylpiperidine-3-carboxamides: These compounds have been studied for their potential antiviral activity against hepatitis B virus.

    Indole 3-carboxamides: These compounds are known for their enzyme inhibitory properties and potential therapeutic applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct pharmacological properties. Its cyclobutyl group and piperidine ring contribute to its stability and ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

N-cyclobutylpiperidine-3-carboxamide is a compound of increasing interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Overview of this compound

This compound belongs to the piperidine-3-carboxamide class of compounds, which have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory activities. The compound's unique structure allows it to interact with biological targets effectively, leading to its diverse biological effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Research has shown that modifications in the piperidine ring and the carboxamide group significantly influence its potency and selectivity against specific biological targets.

Key Findings from Studies

  • Antiproliferative Activity : A study identified several piperidine-3-carboxamide derivatives that exhibited significant antiproliferative effects on human melanoma cells (A375). The lead compound demonstrated an IC50 value of 0.88 μM, indicating potent activity against cancer cell proliferation .
  • Senescence-Inducing Properties : The same research highlighted that certain derivatives could induce senescence in melanoma cells, with an EC50 value of 1.24 μM for the most active compound. This suggests a potential mechanism for cancer therapy through the induction of cellular senescence .
  • Inhibitory Activity Against Cathepsin K : Another study reported that piperidine-3-carboxamide derivatives showed moderate-to-strong inhibitory activity against cathepsin K, a target implicated in bone resorption and arthritis. The introduction of specific functional groups enhanced their inhibitory efficacy .

Table 1: Biological Activity of this compound Derivatives

Compound IDEC50 (μM)IC50 (μM)TargetActivity Type
11.240.88A375 MelanomaSenescence Induction
F-12-ModerateCathepsin KEnzyme Inhibition

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to this compound:

  • Melanoma Treatment : A focused library screening revealed that derivatives similar to this compound could effectively induce senescence in melanoma cells while sparing normal cells from cytotoxicity. This highlights the potential for selective cancer therapies that minimize damage to healthy tissues .
  • Bone Resorption Inhibition : In studies examining arthritis treatments, several piperidine derivatives were shown to inhibit cathepsin K effectively, suggesting their utility in managing bone-related diseases by reducing osteoclast activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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